Cas no 84354-31-4 (2-amino-N-(2-aminoethyl)acetamide)

2-Amino-N-(2-aminoethyl)acetamide is a versatile diamino-functionalized organic compound characterized by its bifunctional structure, featuring both primary and secondary amine groups. This molecular configuration enables its utility as a building block in organic synthesis, particularly for the preparation of polyamides, dendrimers, and chelating agents. Its reactive amine groups facilitate crosslinking and modification in polymer chemistry, while its water solubility enhances compatibility in aqueous reaction systems. The compound's stability under mild conditions and ability to participate in amidation or condensation reactions make it valuable for pharmaceutical intermediates and specialty chemical applications. Careful handling is recommended due to the potential reactivity of its amine functionalities.
2-amino-N-(2-aminoethyl)acetamide structure
84354-31-4 structure
Product Name:2-amino-N-(2-aminoethyl)acetamide
CAS No:84354-31-4
MF:C4H11N3O
MW:117.149640321732
MDL:MFCD11869110
CID:667310
PubChem ID:13500676
Update Time:2025-08-05

2-amino-N-(2-aminoethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-amino-N-(2-aminoethyl)-
    • 2-amino-N-(2-aminoethyl)acetamide
    • 84354-31-4
    • AKOS010527066
    • EN300-862149
    • DTXSID80542332
    • glycylethylenediamine
    • N-(2-Aminoethyl)glycinamide
    • SCHEMBL152135
    • MDL: MFCD11869110
    • Inchi: 1S/C4H11N3O/c5-1-2-7-4(8)3-6/h1-3,5-6H2,(H,7,8)
    • InChI Key: NFSGQYGMPDCEFD-UHFFFAOYSA-N
    • SMILES: O=C(CN)NCCN

Computed Properties

  • Exact Mass: 117.090211983g/mol
  • Monoisotopic Mass: 117.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 73.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 81.1Ų

2-amino-N-(2-aminoethyl)acetamide Pricemore >>

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Additional information on 2-amino-N-(2-aminoethyl)acetamide

Comprehensive Guide to 2-amino-N-(2-aminoethyl)acetamide (CAS No. 84354-31-4): Properties, Applications, and Market Insights

2-amino-N-(2-aminoethyl)acetamide (CAS No. 84354-31-4) is a versatile organic compound with significant applications in pharmaceutical synthesis, biochemical research, and industrial processes. This diamino derivative of acetamide is characterized by its unique molecular structure, featuring both primary and secondary amine functional groups. The compound's bifunctional nature makes it a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymer precursors.

The chemical industry has seen growing interest in 2-amino-N-(2-aminoethyl)acetamide due to its role as an intermediate in the production of various specialty chemicals. Researchers frequently search for information about its synthesis methods, physical-chemical properties, and safety data, reflecting the compound's importance in modern chemistry. With a molecular formula of C4H11N3O and a molecular weight of 117.15 g/mol, this water-soluble compound exhibits interesting chemical behavior that warrants detailed examination.

Recent studies highlight the potential of 84354-31-4 in pharmaceutical applications, particularly as a precursor for drug development. The compound's ability to form stable complexes with various metal ions has sparked interest in medicinal chemistry circles. Many researchers are investigating its potential in creating novel chelation therapies and bioactive molecules, making it a hot topic in current chemical literature.

From an industrial perspective, 2-amino-N-(2-aminoethyl)acetamide finds use in the production of specialty polymers and resins. Its dual amine functionality allows for cross-linking reactions that enhance material properties. Manufacturers often inquire about bulk availability, storage conditions, and handling precautions for this compound, indicating its commercial significance in various manufacturing sectors.

The analytical characterization of 84354-31-4 typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. Quality control parameters including purity specifications, impurity profiles, and stability data are critical for researchers working with this compound. Recent advancements in analytical chemistry have improved the detection and quantification methods for this and similar amino-functionalized acetamide derivatives.

Environmental considerations surrounding 2-amino-N-(2-aminoethyl)acetamide have gained attention in recent years. The compound's biodegradability profile and ecotoxicological data are subjects of ongoing research, particularly in light of increasing environmental regulations. Many users search for information about its environmental fate and waste treatment methods, reflecting the chemical industry's growing emphasis on sustainable practices.

In the pharmaceutical sector, derivatives of 84354-31-4 are being explored for their potential biological activities. The compound's structural features make it an attractive scaffold for drug discovery programs targeting various therapeutic areas. Researchers are particularly interested in its potential applications in CNS drug development and antimicrobial agents, as evidenced by recent patent filings and scientific publications.

The global market for 2-amino-N-(2-aminoethyl)acetamide has shown steady growth, driven by increasing demand from both research institutions and industrial users. Market analysts frequently track price trends, supply chain dynamics, and regional demand patterns for this specialty chemical. The compound's niche applications in advanced materials and life sciences contribute to its stable market position.

Quality standards and regulatory compliance are crucial aspects of working with 84354-31-4. Users often seek information about certification requirements, analytical standards, and shipping regulations for this compound. Various pharmacopoeias and chemical reference works provide detailed specifications that ensure consistent quality across different batches and suppliers.

Future research directions for 2-amino-N-(2-aminoethyl)acetamide include exploring its potential in nanotechnology applications and advanced material science. The compound's ability to form self-assembled structures and coordinate with various substrates makes it interesting for developing functional nanomaterials and smart coatings. These emerging applications are likely to drive further interest in this versatile chemical building block.

Handling and storage recommendations for 84354-31-4 emphasize the importance of proper laboratory practices. While not classified as hazardous under standard conditions, users should follow general chemical safety protocols when working with this compound. Technical datasheets typically provide detailed guidance on compatible materials, storage temperatures, and shelf life considerations.

The synthesis of 2-amino-N-(2-aminoethyl)acetamide typically involves multi-step organic reactions starting from readily available precursors. Process chemists are continually optimizing production methods to improve yields, reduce byproducts, and enhance sustainability. Recent publications have described innovative approaches using green chemistry principles and catalytic methods that minimize environmental impact.

In academic settings, 84354-31-4 serves as an excellent teaching tool for demonstrating important organic chemistry concepts. Its well-defined reactivity patterns make it suitable for illustrating nucleophilic substitution reactions, protection-deprotection strategies, and multi-step synthesis planning. Educational suppliers often include this compound in advanced organic chemistry laboratory kits.

The patent landscape surrounding 2-amino-N-(2-aminoethyl)acetamide reveals ongoing innovation in its applications. Recent filings describe novel uses in electronic materials, bioconjugation techniques, and catalytic systems. Intellectual property professionals monitor these developments closely, as they may indicate future commercial opportunities for this chemical intermediate.

Analytical method development for 84354-31-4 remains an active area of research, particularly for applications requiring high purity standards. Advanced separation techniques and spectroscopic characterization methods continue to improve our understanding of this compound's behavior in various systems. These methodological advances support quality control in both research and industrial settings.

As the chemical industry moves toward more sustainable practices, the life cycle assessment of compounds like 2-amino-N-(2-aminoethyl)acetamide becomes increasingly important. Researchers are evaluating alternative synthesis routes, recycling possibilities, and waste minimization strategies to reduce the environmental footprint of producing and using this valuable chemical intermediate.

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